Enprostil

Description

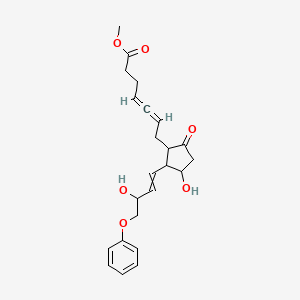

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJVMZPWPAXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868230 | |

| Record name | Methyl 7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]hepta-4,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enprostil's Mechanism of Action in Gastric Parietal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a potent inhibitor of gastric acid secretion, playing a crucial role in the management of peptic ulcer disease. This technical guide delineates the molecular mechanism of this compound's action on gastric parietal cells. The primary mode of action involves the specific binding to the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of parietal cells. This interaction initiates an intracellular signaling cascade mediated by an inhibitory G-protein (Gi), leading to the suppression of adenylate cyclase activity. The subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels results in decreased activation of protein kinase A (PKA) and, consequently, diminished activity of the H+/K+-ATPase (proton pump). This culminates in a significant reduction of gastric acid secretion. This guide provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound's mechanism of action.

Introduction

Gastric acid secretion by parietal cells is a complex process regulated by various secretagogues, including histamine (B1213489), gastrin, and acetylcholine. Prostaglandins of the E series are endogenous inhibitors of this process. This compound, as a synthetic PGE2 analog, mimics this physiological regulation, offering a therapeutic avenue for acid-related gastrointestinal disorders.[1] Its targeted action on parietal cells makes it a subject of significant interest for understanding the intricate signaling pathways that govern gastric acid secretion.

Signaling Pathway of this compound in Gastric Parietal Cells

This compound exerts its inhibitory effect through a well-defined signaling pathway. Upon binding to the EP3 receptor, a G-protein coupled receptor, it triggers a cascade of intracellular events that ultimately curtail the secretion of hydrochloric acid into the gastric lumen.

Receptor Binding and G-Protein Activation

The initial and most critical step is the binding of this compound to the EP3 receptor on the parietal cell membrane. The EP3 receptor is coupled to an inhibitory G-protein (Gi). This binding event induces a conformational change in the receptor, leading to the dissociation of the Gi protein subunits (αi and βγ).

Inhibition of Adenylate Cyclase and Reduction of cAMP

The activated αi subunit of the G-protein directly inhibits the enzyme adenylate cyclase.[1] Adenylate cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound effectively reduces the intracellular concentration of the second messenger, cAMP.

Downregulation of the H+/K+-ATPase (Proton Pump)

The decrease in intracellular cAMP levels leads to a reduced activation of protein kinase A (PKA), a key enzyme in the acid secretion pathway. PKA is responsible for phosphorylating and activating the H+/K+-ATPase, the proton pump that actively transports H+ ions into the gastric lumen in exchange for K+ ions. The diminished PKA activity results in decreased phosphorylation and translocation of the H+/K+-ATPase to the apical membrane, thereby reducing the secretion of gastric acid.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound and related compounds on gastric parietal cell function.

| Parameter | Compound | Value | Cell Type/System | Reference |

| Inhibition of Histamine-Stimulated Acid Secretion (Aminopyrine Uptake) | This compound | Dose-dependent (0.1 nM - 1 µM) | Isolated Canine Parietal Cells | Chen, et al. |

| This compound | Maximal Inhibition: 65-95% | Isolated Canine Parietal Cells | Chen, et al. | |

| Inhibition of Histamine-Stimulated cAMP Generation | This compound | Dose-dependent (0.1 nM - 1 µM) | Isolated Canine Parietal Cells | Chen, et al. |

| EP3 Receptor Binding Affinity (Kd) | Rioprostil* | 8 x 10-8 M | Porcine Fundic Mucosa | Beinborn, et al. |

*Note: Rioprostil is another synthetic prostaglandin E2 analog. This value is provided as a reference for the expected binding affinity range.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Isolation of Canine Gastric Parietal Cells

This protocol is adapted from established methods for the isolation of parietal cells for in vitro studies.

Procedure:

-

Tissue Procurement: Obtain fresh canine gastric mucosa from the fundic region.

-

Mucosal Stripping and Minced: The mucosa is separated from the underlying muscle layers and finely minced.

-

Enzymatic Digestion: The minced tissue is incubated in a buffered solution containing collagenase and pronase to digest the extracellular matrix and release gastric glands.

-

Cell Dissociation: The digested tissue is subjected to gentle mechanical agitation to further dissociate the glands into a single-cell suspension.

-

Filtration: The cell suspension is passed through a series of nylon meshes to remove undigested tissue and debris.

-

Parietal Cell Enrichment: The cell suspension is subjected to centrifugal elutriation, a technique that separates cells based on their size and density. Parietal cells, being larger than other gastric mucosal cells, are collected in specific fractions.

-

Cell Viability and Purity Assessment: The viability of the isolated cells is assessed using trypan blue exclusion, and the purity of the parietal cell fraction is determined by microscopy and staining for H+/K+-ATPase.

EP3 Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a method to determine the binding affinity of this compound to the EP3 receptor using a radiolabeled ligand.

Procedure:

-

Membrane Preparation: Isolated parietal cells are homogenized and centrifuged to obtain a membrane fraction rich in EP3 receptors.

-

Assay Setup: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled EP3 receptor ligand (e.g., [3H]-PGE2) and varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay (cAMP Measurement)

This protocol outlines a method to measure the effect of this compound on adenylate cyclase activity by quantifying intracellular cAMP levels.

Procedure:

-

Cell Stimulation: Isolated parietal cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with histamine in the presence of varying concentrations of this compound.

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.

-

Data Analysis: The results are expressed as the amount of cAMP produced per unit of protein. The inhibitory effect of this compound on histamine-stimulated cAMP production is then calculated, and an IC50 value can be determined.

H+/K+-ATPase Activity Assay (Aminopyrine Uptake Assay)

This assay indirectly measures the activity of the proton pump by quantifying the accumulation of a weak base, [14C]-aminopyrine, in the acidic canaliculi of parietal cells.

Procedure:

-

Cell Incubation: Isolated parietal cells are incubated in a buffer containing [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.

-

Treatment with this compound: Different concentrations of this compound are added to the incubation mixture to assess its inhibitory effect.

-

Separation of Cells: After the incubation period, the cells are rapidly separated from the incubation medium by centrifugation through a layer of silicone oil.

-

Quantification of Radioactivity: The radioactivity in the cell pellet is measured using a scintillation counter.

-

Data Analysis: The accumulation of [14C]-aminopyrine is calculated as the ratio of intracellular to extracellular radioactivity. The dose-dependent inhibition by this compound is then determined.

Conclusion

This compound's mechanism of action in gastric parietal cells is a well-characterized process that highlights the importance of the prostaglandin E2 signaling pathway in regulating gastric acid secretion. By specifically targeting the EP3 receptor and subsequently inhibiting the adenylate cyclase/cAMP/PKA cascade, this compound effectively downregulates the activity of the H+/K+-ATPase proton pump. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this therapeutic pathway. Further research to determine the precise binding kinetics of this compound to the human EP3 receptor and its specific IC50 for adenylate cyclase inhibition will provide a more complete picture of its pharmacological profile.

References

Enprostil: A Technical Whitepaper on a Synthetic Prostaglandin E2 Analog for Gastrointestinal Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil (B1671346) is a potent synthetic analog of prostaglandin (B15479496) E2 (PGE2) that has been extensively studied for its significant effects on the gastrointestinal (GI) system.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a selective Prostaglandin E2 receptor EP3 subtype (EP3) agonist, its pharmacological effects, and the experimental methodologies used to characterize its activity.[2][3][4] Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, this document presents detailed signaling pathways and experimental workflows visualized using the DOT language to facilitate a deeper understanding of its biological context and experimental application.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in the gastrointestinal mucosa, playing a crucial role in maintaining mucosal integrity through the regulation of acid secretion, mucus and bicarbonate production, and mucosal blood flow.[1][2] this compound, a synthetic dehydro-prostaglandin E2, mimics the protective actions of endogenous PGE2, primarily through its potent agonistic activity at the EP3 receptor.[2][4] This targeted mechanism of action has made this compound a subject of significant interest for the treatment of peptic ulcer disease and for studying the physiological roles of the EP3 receptor in the GI tract.[1]

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the EP3 receptor, a G-protein coupled receptor (GPCR).[2][3] The EP3 receptor is unique among the PGE2 receptor subtypes in its primary coupling to the inhibitory G-protein (Gi).[3][5]

Signaling Pathway

Upon binding of this compound to the EP3 receptor on gastric parietal cells, the associated Gi protein is activated. This activation leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[2] The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequently, a decrease in the activity of the H+/K+-ATPase proton pump. This cascade of events culminates in the inhibition of gastric acid secretion.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Species/System | Reference |

| -log EC50 (EP3 Receptor Agonism) | 8.30 ± 0.08 | Guinea-pig vas deferens | [4] |

Table 2: Inhibition of Gastric Acid Secretion in Humans

| Condition | Dose | Route | Inhibition (%) | Reference |

| Meal-Stimulated Secretion (8 hours) | 35 µg | Intragastric | 58 | [6] |

| Meal-Stimulated Secretion (8 hours) | 70 µg | Intragastric | 82 | [6] |

| Meal-Stimulated Secretion (8 hours) | 35 µg | Intraduodenal | 67 | [6] |

| Meal-Stimulated Secretion (8 hours) | 70 µg | Intraduodenal | 91 | [6] |

| 24-hour Intragastric Acidity | 35 µg b.d. | Oral | 38 | [7] |

| 24-hour Intragastric Acidity | 70 µg (nocturnal) | Oral | 33 | [7] |

Table 3: Effects on Pepsin and Bicarbonate Secretion in Humans

| Parameter | Dose | Effect | Reference |

| Nocturnal Pepsin Secretion | 35 µg b.d. & 70 µg (nocturnal) | Decrease in volume and concentration | [7] |

| Basal Gastric HCO3- Secretion | 70 µg (single dose) | Increase from 1810 ± 340 to 3190 ± 890 µmol/hr |

Table 4: Clinical Efficacy in Duodenal Ulcer Healing

| Treatment Duration | This compound (35 µg b.d.) Healing Rate (%) | Placebo Healing Rate (%) | Reference |

| 2 Weeks | 56 | 53 (vs. Cimetidine) | [8] |

| 4 Weeks | 86 | 84 (vs. Cimetidine) | [8] |

| 6 Weeks | 92 | 90 (vs. Cimetidine) | [8] |

Detailed Experimental Protocols

Measurement of Meal-Stimulated Gastric Acid Secretion in Humans

This protocol is based on the methodology described by Mogard et al. (1986).

-

Subject Preparation: Six patients with inactive duodenal ulcer disease participated. Each subject underwent seven tests on separate days in random order.

-

Drug Administration: Placebo or this compound (35 µg or 70 µg) was administered either intragastrically or intraduodenally. Ranitidine (150 mg) was used as a positive control, administered intragastrically.

-

Basal Secretion Measurement: Basal gastric acid secretion and gastrin release were measured.

-

Meal Stimulation: A liquid meal (500 ml, pH 5.5, containing protein, fat, and carbohydrates) was given.

-

Sample Collection and Analysis: Gastric acid secretion and gastrin release were measured for the next four hours. A second identical meal was then instilled, and measurements continued for an additional four hours.

Assessment of Gastric Cytoprotection in an Animal Model (Rat)

This protocol is adapted from the study by Livingston and Guth (1993) investigating the effect of this compound on gastric mucosal blood flow, a component of cytoprotection.

-

Animal Preparation: Urethane-anesthetized rats were used.

-

Measurement of Gastric Mucosal Blood Flow (GMBF): GMBF in the deep half of the mucosa was measured using the hydrogen gas clearance method.

-

This compound Administration: this compound was perfused intragastrically at doses ranging from 0.1 to 100 µg/kg.

-

Data Collection: GMBF was measured before, during, and after this compound perfusion.

-

Outcome: The study concluded that the cytoprotective action of this compound is mediated by factors other than a primary increase in GMBF, as this compound did not alter GMBF at any tested dose.[9]

Measurement of Gastric Bicarbonate Secretion in Humans

This protocol is based on the in vivo method utilizing a gastric perfusion-aspiration system.

-

Subject Preparation: Healthy human subjects are studied.

-

Perfusion-Aspiration System: A gastric tube is inserted for perfusion of a solution and aspiration of gastric contents.

-

Continuous Measurement: The pH and pCO2 of the aspirate are continuously measured.

-

Bicarbonate Calculation: A computer calculates the bicarbonate concentration every 30 seconds using the Henderson-Hasselbalch equation, accounting for free bicarbonate and CO2 formed from the reaction of bicarbonate with hydrogen ions.

-

Minimizing Salivary Contamination: Continuous suction of saliva is performed, and amylase in the gastric aspirate is measured to correct for any salivary contribution.

Visualized Experimental and Logical Workflows

Clinical Trial Workflow for Peptic Ulcer Treatment

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of this compound in treating peptic ulcers.

Logical Relationship of this compound's Dual Protective Mechanism

This diagram illustrates the two primary mechanisms by which this compound protects the gastric mucosa.

Conclusion

This compound is a highly potent synthetic prostaglandin E2 analog that primarily functions as an EP3 receptor agonist. Its dual action of potently inhibiting gastric acid secretion and stimulating mucosal protective factors, such as mucus and bicarbonate secretion, underscores its therapeutic potential in the management of peptic ulcer disease. The comprehensive data and methodologies presented in this technical guide provide a valuable resource for researchers and drug development professionals working on novel gastrointestinal therapies and investigating the intricate roles of prostaglandin signaling pathways. The provided visualizations of the signaling cascade and experimental workflows offer a clear and concise framework for understanding the preclinical and clinical evaluation of compounds like this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 4. Characterization of the prostanoid receptor profile of this compound and isomers in smooth muscle and platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 6. This compound, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound and cimetidine: comparative efficacy and safety in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antisecretory and cytoprotective doses of this compound do not alter gastric mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Enprostil: An In-Depth Technical Guide to its EP3 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent and selective agonist for the E-prostanoid receptor 3 (EP3).[1] Its primary therapeutic application has been in the treatment of peptic ulcers, owing to its ability to inhibit gastric acid secretion.[2] This technical guide provides a comprehensive overview of the EP3 receptor agonist activity of this compound, detailing its binding affinity and functional potency, the intricate signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Data Summary

The agonist activity of this compound at the EP3 receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available in the literature.

Table 1: Binding Affinity of Prostanoid Receptor Ligands

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| This compound | EP3 | Data Not Available |

| PGE2 | EP3 | 4.3[3] |

| Sulprostone | EP3 | 1.3[3] |

| Misoprostol | EP3 | 11[3] |

Table 2: Functional Potency of this compound at the EP3 Receptor

| Compound | Assay System | Parameter | Value |

| This compound | Guinea-pig vas deferens | -log EC50 | 8.30 ± 0.08 [4] |

| EC50 (nM) | ~5.01 |

EP3 Receptor Signaling Pathways

The EP3 receptor is unique among the E-prostanoid receptors in its ability to couple to multiple G proteins, leading to a diversity of downstream signaling cascades. This compound, as an EP3 agonist, can trigger these various pathways depending on the cellular context and the specific EP3 receptor splice variants present.

Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway for the EP3 receptor involves its coupling to the inhibitory G protein, Gi.[5][6] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP is the primary mechanism behind this compound's inhibition of gastric acid secretion in parietal cells.[2]

Gs-Coupled Pathway: Stimulation of Adenylyl Cyclase

In some cellular systems, the EP3 receptor can also couple to the stimulatory G protein, Gs.[5] This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The physiological relevance of this pathway in the context of this compound's overall pharmacological profile is still under investigation.

G12/13-Coupled Pathway: Rho Activation

The EP3 receptor can also signal through G12/13 proteins, leading to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[5] This pathway is primarily involved in the regulation of cell morphology, migration, and smooth muscle contraction.

Experimental Protocols

The characterization of this compound's EP3 receptor agonist activity relies on a combination of radioligand binding assays and functional assays measuring second messenger modulation.

Radioligand Competition Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the EP3 receptor.

Objective: To determine the Ki of this compound for the EP3 receptor.

Materials:

-

Cell membranes expressing the EP3 receptor.

-

Radiolabeled ligand with known affinity for the EP3 receptor (e.g., [³H]-PGE2).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Incubation: In a multi-well plate, combine the EP3 receptor-expressing membranes, a fixed concentration of [³H]-PGE2, and varying concentrations of unlabeled this compound in assay buffer.

-

Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol for Gi-Coupled Receptors)

This assay measures the ability of an agonist to inhibit the production of cAMP, providing a functional readout of Gi-coupled receptor activation.

Objective: To determine the EC50 of this compound for the inhibition of cAMP production.

Materials:

-

Cells stably or transiently expressing the EP3 receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the EP3 receptor-expressing cells into a multi-well plate and culture overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound in assay buffer.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubation: Incubate the plate for a defined period to allow for the modulation of cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production is the EC50 value.

Conclusion

This compound is a potent and selective EP3 receptor agonist with a well-defined mechanism of action, primarily involving the Gi-coupled inhibition of adenylyl cyclase. Its ability to interact with multiple G proteins highlights the complexity of EP3 receptor signaling and offers potential for further therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EP3 receptor modulators. Further research is warranted to definitively determine the binding affinity (Ki) of this compound for the EP3 receptor and to fully elucidate the physiological consequences of its engagement with the Gs and G12/13 signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of the prostanoid receptor profile of this compound and isomers in smooth muscle and platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Enprostil's Role in Inhibiting Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a potent inhibitor of gastric acid secretion. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize this compound's antisecretory effects. The primary mechanism of action involves the specific binding of this compound to the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of gastric parietal cells. This interaction initiates an intracellular signaling cascade mediated by an inhibitory G-protein (Gi), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activation of protein kinase A (PKA), which in turn diminishes the activity of the H+/K+ ATPase (proton pump), the final step in gastric acid secretion. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying cellular and experimental processes.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion through a well-defined signaling pathway within the parietal cells of the stomach lining.[1][2]

-

Receptor Binding: this compound, as a synthetic analog of PGE2, selectively binds to the EP3 receptor, a G-protein coupled receptor (GPCR), located on the surface of parietal cells.[1][2]

-

G-Protein Coupling: The EP3 receptor is coupled to an inhibitory G-protein (Gi).[3] Upon this compound binding, the Gi-protein is activated.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.[1][2]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2]

-

Decreased PKA Activity: Lowered cAMP levels result in reduced activation of cAMP-dependent protein kinase A (PKA).

-

Inhibition of H+/K+ ATPase: PKA is responsible for phosphorylating and activating the H+/K+ ATPase (proton pump), which is the final effector in the acid secretion pathway, responsible for pumping H+ ions into the gastric lumen. By reducing PKA activity, this compound ultimately decreases the activity of the proton pump, leading to a potent inhibition of gastric acid secretion.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-mediated inhibition of gastric acid secretion.

Quantitative Data

The inhibitory effects of this compound on gastric acid and gastrin secretion have been quantified in various studies.

| Parameter | Species | Model | This compound Dose | % Inhibition | Reference |

| Meal-Stimulated Gastric Acid Secretion | Human | In vivo | 35 µg (intragastric) | 58% | [4] |

| 70 µg (intragastric) | 82% | [4] | |||

| 35 µg (intraduodenal) | 67% | [4] | |||

| 70 µg (intraduodenal) | 91% | [4] | |||

| Meal-Stimulated Gastrin Release | Human | In vivo | 35 µg (intragastric) | 73% | [4] |

| 70 µg (intragastric) | 90% | [4] | |||

| 35 µg (intraduodenal) | 72% | [4] | |||

| 70 µg (intraduodenal) | 125% | [4] |

| Compound | Parameter | Species | Model | Value | Reference |

| PGE2 | IC50 (Histamine-stimulated aminopyrine (B3395922) uptake) | Rat | Isolated Parietal Cells | 7 x 10⁻⁸ M | [5] |

| PGE2 | IC50 (H+/K+ ATPase activity) | Rat | Gastric Microsomes | 15 µM | [2] |

Experimental Protocols

Isolation of Gastric Parietal Cells (Rabbit Model)

This protocol describes a common method for obtaining a highly enriched population of parietal cells for in vitro studies.

Materials:

-

New Zealand White rabbit

-

Collagenase (Type IV)

-

Pronase E

-

Bovine Serum Albumin (BSA)

-

EDTA (ethylenediaminetetraacetic acid)

-

DMEM/F-12 culture medium

-

Percoll or other density gradient medium

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Tissue Preparation: Euthanize the rabbit and excise the stomach. Open the stomach along the lesser curvature and rinse with cold HBSS. Separate the gastric mucosa from the underlying muscle layers by blunt dissection.

-

Enzymatic Digestion: Mince the mucosal tissue into small pieces and incubate with a solution of collagenase and pronase in HBSS with gentle stirring at 37°C for 30-45 minutes to dissociate the gastric glands.

-

Cell Dispersion: Further disperse the glands into single cells by incubation in a Ca²⁺-free HBSS solution containing EDTA for 15 minutes.

-

Parietal Cell Enrichment: Separate parietal cells from other cell types (e.g., chief cells, mucous cells) using a density gradient centrifugation method, such as a Percoll gradient. Layer the cell suspension onto the gradient and centrifuge. Parietal cells, being larger and denser, will form a distinct band.

-

Cell Collection and Viability: Carefully aspirate the parietal cell layer, wash with culture medium, and assess cell viability using a method like Trypan Blue exclusion. A purity of >80% is typically achieved.

[¹⁴C]Aminopyrine Uptake Assay for Acid Secretion

This assay provides an indirect but reliable measure of acid secretion in isolated parietal cells. The weak base, [¹⁴C]aminopyrine, accumulates in acidic compartments.

Materials:

-

Isolated parietal cells

-

[¹⁴C]Aminopyrine

-

Histamine (B1213489) (or other secretagogue)

-

This compound (or other inhibitor)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Incubation: Incubate the isolated parietal cells in a buffer solution containing [¹⁴C]aminopyrine.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound to the cell suspension and pre-incubate for 15-30 minutes.

-

Stimulation: Induce acid secretion by adding a stimulant, such as histamine (e.g., 10⁻⁴ M).

-

Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for aminopyrine accumulation.

-

Separation: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil to rapidly stop the uptake.

-

Lysis and Counting: Lyse the cell pellet and measure the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the aminopyrine accumulation ratio (intracellular/extracellular radioactivity) and express the results as a percentage of the stimulated control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on acid secretion in isolated parietal cells.

Conclusion

This compound is a potent inhibitor of gastric acid secretion, acting through a well-characterized signaling pathway involving the EP3 receptor, Gi-protein, and cAMP. The experimental protocols detailed in this guide provide a framework for the continued investigation of prostaglandin analogs and other potential antisecretory agents. The quantitative data and visual representations of the mechanism and workflows serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development. Further research to identify the specific Gαi subtype involved and to obtain precise binding affinities for this compound in human parietal cells will provide an even more complete understanding of its therapeutic action.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopyrine accumulation of isolated parietal cells from the rat stomach. Effect of histamine and interaction with endogenous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Enprostil: A Technical Guide to its Cytoprotective Effects on Gastric Mucosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytoprotective mechanisms of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, on the gastric mucosa. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mode of action, quantitative efficacy from clinical trials, and the experimental methodologies used to evaluate its effects.

Core Mechanisms of Gastric Cytoprotection

This compound exerts its protective effects on the stomach lining through a multi-faceted approach, primarily by enhancing the defensive mechanisms of the gastric mucosa while concurrently reducing aggressive factors.[1][2] As a synthetic analogue of prostaglandin E2 (PGE2), this compound mimics the actions of endogenous prostaglandins (B1171923), which are crucial for maintaining the integrity of the gastrointestinal tract.[1][2]

The primary mechanisms of action include:

-

Stimulation of Mucus and Bicarbonate Secretion: this compound significantly enhances the secretion of mucus and bicarbonate from gastric epithelial cells.[1][2][3] Mucus forms a protective physical barrier over the mucosa, shielding it from the corrosive effects of gastric acid and pepsin.[1][2] Bicarbonate neutralizes hydrogen ions within the mucus layer, creating a pH gradient that further protects the epithelial surface.[1][2]

-

Inhibition of Gastric Acid Secretion: this compound effectively suppresses basal and stimulated gastric acid secretion.[1][4][5] It achieves this by binding to EP3 receptors on parietal cells, which inhibits the adenylyl cyclase pathway, leading to reduced cyclic AMP (cAMP) levels and decreased activity of the H+/K+ ATPase proton pump.[1]

-

Modulation of Gastric Mucosal Blood Flow: While some prostaglandins are known to increase gastric mucosal blood flow, studies on this compound have shown that its cytoprotective action is not primarily mediated by an increase in blood flow.[6] This suggests that its direct effects on epithelial cell defense are more critical.

-

Anti-inflammatory Effects: Prostaglandins, including this compound, possess anti-inflammatory properties that can help reduce inflammation in the gastric mucosa, thereby promoting the healing of ulcers.[1]

Quantitative Efficacy from Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy of this compound in healing and preventing gastric and duodenal ulcers. The following tables summarize the key quantitative findings from these studies.

Table 1: Healing of NSAID-Induced Gastric Ulcers

| Treatment Group | Dosage | Ulcer Healing Rate at 6 Weeks | Ulcer Healing Rate at 9 Weeks | Reference |

| Placebo | - | 14% | 19% | [7] |

| This compound | 35 µg twice daily | 57% | 68% | [7] |

| This compound | 35 µg three times daily | 68% | 74% | [7] |

Table 2: Healing of Duodenal Ulcers

| Treatment Group | Dosage | Ulcer Healing Rate at 2 Weeks | Ulcer Healing Rate at 4 Weeks | Reference |

| Placebo | - | 23% | 49% | [8] |

| This compound | 35 µg twice daily | 38% | 70% | [8] |

Table 3: Healing of Gastric Ulcers

| Treatment Group | Dosage | Ulcer Healing Rate at 6 Weeks | Reference |

| Placebo | - | 50% | [9] |

| This compound | 35 µg twice daily | 82% | [9] |

| This compound | 70 µg twice daily | 70% | [9] |

Table 4: Comparative Healing of Gastric Ulcers (this compound vs. Ranitidine)

| Treatment Group | Dosage | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Reference |

| This compound | 35 µg twice daily | 58% | 86% | [10] |

| Ranitidine | 150 mg twice daily | 66% | 89% | [10] |

Table 5: Comparative Healing of Duodenal Ulcers (this compound vs. Misoprostol)

| Treatment Group | Dosage | Ulcer Healing Rate at 4 Weeks | Ulcer Healing Rate at 6 Weeks | Reference |

| This compound | 35 µg twice daily | ~80% | >90% | [11] |

| Misoprostol | 200 µg four times daily | ~80% | >90% | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound's action and a typical workflow for a clinical trial evaluating its efficacy.

Caption: this compound's signaling pathway for inhibiting gastric acid secretion.

Caption: Stimulation of mucus and bicarbonate secretion by this compound.

Caption: A generalized workflow for a clinical trial of this compound.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a deeper understanding of how the cytoprotective effects of this compound are evaluated.

Assessment of Gastric Ulcer Healing in Humans (Clinical Trial)

-

Objective: To determine the efficacy of this compound in healing gastric ulcers, often in the context of continued nonsteroidal anti-inflammatory drug (NSAID) use.[7]

-

Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.[7]

-

Participant Selection: Patients with chronic inflammatory arthritis or osteoarthritis requiring continuous NSAID therapy, with endoscopically confirmed gastric erosions or ulcers.[7]

-

Procedure:

-

Screening: Two pretreatment endoscopies are performed within a two-week interval to establish a stable baseline of gastric lesions.[7]

-

Randomization: Patients are randomly assigned to receive placebo or this compound (e.g., 35 µg twice or three times daily).[7]

-

Treatment: The assigned treatment is administered for a predefined period (e.g., 9 weeks). The use of antacids may be disallowed to avoid confounding results.[7]

-

Follow-up: Endoscopy is repeated at specified intervals (e.g., 6 and 9 weeks) to assess ulcer healing.[7]

-

Data Collection: Ulcer healing rates are recorded for each treatment group. Adverse events, such as diarrhea and abdominal pain, are also monitored and recorded.[7]

-

-

Outcome Measures: The primary outcome is the percentage of patients in each group with complete ulcer healing at the end of the treatment period. Secondary outcomes can include the development of new erosions or ulcers and the incidence of adverse effects.[7]

Measurement of Gastric Bicarbonate Secretion in Humans

-

Objective: To quantify the effect of this compound on gastric bicarbonate (HCO3-) secretion.[12]

-

Methodology: A two-component model is used to calculate gastric HCO3- and H+ secretion.[12]

-

Procedure:

-

Subjects: Healthy human volunteers or patients are recruited.

-

Protocol: A single oral dose of this compound (e.g., 70 µg) or placebo is administered.[12]

-

Measurement: Gastric secretions are collected and analyzed to determine the rates of bicarbonate and hydrogen ion secretion, both at baseline and after treatment.[12] This can also be performed during pentagastrin (B549294) infusion to assess the effect on stimulated acid secretion.[12]

-

-

Outcome Measures: The change in basal and stimulated gastric bicarbonate secretion (in µmol/hr) after this compound administration compared to placebo.[12]

Evaluation of Gastric Mucus Secretion in Animal Models (Shay Rat Model)

-

Objective: To assess the stimulatory effect of this compound on gastric mucus secretion.[3]

-

Animal Model: Shay rats (pylorus-ligated rats).

-

Procedure:

-

Dosing: this compound is administered to the rats at various doses (e.g., 15 to 250 µg/kg) via different routes (oral, subcutaneous) to determine the most effective delivery method.[3]

-

Incubation: After a set period (e.g., 3 hours), the rats are euthanized, and their stomachs are removed.[3]

-

Mucus Collection: The secreted gastric juice is collected, and the adherent gastric mucus is eluted using a solution like 2 M sodium chloride.[3]

-

Quantification: The amount of mucus is determined using a biochemical assay, such as the anthrone (B1665570) method.[3]

-

Microscopy: In parallel, stomach tissues can be processed for scanning electron microscopy to visualize the mucus layer on the epithelial surface.[3]

-

-

Outcome Measures: A significant increase in the quantity of gastric mucus at a specific dose of this compound.[3] Visual confirmation of an enhanced mucus layer via electron microscopy.[3]

Conclusion

This compound is a potent cytoprotective agent that enhances the defensive capabilities of the gastric mucosa through multiple mechanisms, primarily by stimulating mucus and bicarbonate secretion and inhibiting gastric acid production. Clinical data robustly supports its efficacy in healing both gastric and duodenal ulcers, including those induced by NSAIDs. The experimental protocols detailed herein provide a framework for the continued investigation of prostaglandin analogues and other cytoprotective compounds in the field of gastroenterology and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Stimulatory effect of this compound, an anti-ulcer prostaglandin, on gastric mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antisecretory and cytoprotective doses of this compound do not alter gastric mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Healing of NSAID-induced gastric ulcers with a synthetic prostaglandin analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of duodenal ulcer with this compound, a prostaglandin E2 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of gastric ulcer with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Stomach ulcer healing with this compound, an orally effective prostaglandin E2 analog: direct comparative study with ranitidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of two prostaglandin analogues (this compound vs misoprostol) in the treatment of acute duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stimulation of HCO3- secretion by the prostaglandin E2 analog this compound: studies in human stomach and rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

Enprostil: A Deep Dive into its Impact on Gastric Mucus and Bicarbonate Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 (PGE2) analog, has demonstrated significant cytoprotective and anti-ulcer activities.[1][2] Its therapeutic effects are largely attributed to its ability to modulate the defensive mechanisms of the gastric and duodenal mucosa.[3] This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, specifically focusing on its well-documented impact on mucus and bicarbonate secretion. We will delve into the quantitative effects, the intricate experimental protocols used to elucidate these effects, and the underlying signaling pathways.

Quantitative Impact of this compound on Mucus and Bicarbonate Secretion

The stimulatory effects of this compound on the secretion of protective mucus and acid-neutralizing bicarbonate are crucial to its mucosal defense enhancement. The following tables summarize the key quantitative findings from various preclinical and clinical studies.

Gastric Mucus Secretion

| Species | Model | This compound Dose | Route of Administration | Method of Measurement | Key Finding | Reference |

| Rat | Shay Rat Model | 60 µg/kg | Oral | Anthrone (B1665570) Test | Significant increase in gastric mucus. | [4] |

| Rat | Shay Rat Model | 50-100 µg/kg | Oral | Scanning Electron Microscopy | Observation of thin veil-like layers of mucus covering the epithelial surface. | [4] |

Gastric Bicarbonate Secretion

| Species | Model | This compound Dose | Route of Administration | Method of Measurement | Basal Secretion (Placebo) | Basal Secretion (this compound) | % Increase | Reference |

| Human | Healthy Volunteers | 70 µg | Oral | 2-component model calculation | 1810 ± 340 µmol/hr | 3190 ± 890 µmol/hr | ~76% | [5] |

| Human | Healthy Volunteers | 35 µg | Perfusion | Perfusion technique | - | - | 78% | [2] |

| Amphibian | Isolated Gastric Mucosa | 10⁻⁶ M | Luminal solution | In vitro perfusion | - | - | 28% | [2] |

Duodenal Bicarbonate Secretion

| Species | Model | This compound Dose | Route of Administration | Method of Measurement | Basal Secretion (Control) | Secretion (this compound) | % Increase | Reference |

| Rat | Anesthetized Rat | 10 µg/ml | Duodenal bathing solution | Direct titration in situ | 6.3 ± 1.3 µmol/cm·hr | 15.1 ± 2.0 µmol/cm·hr | ~140% | [5] |

| Amphibian | Isolated Duodenal Mucosa | 10⁻⁶ M | Luminal solution | In vitro perfusion | - | - | 37% | [2] |

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is critical for interpretation and replication. This section details the key experimental protocols.

Measurement of Gastric Mucus Secretion (Anthrone Test)

The anthrone test is a colorimetric method used to quantify carbohydrates, which are a major component of mucus.

Principle: Concentrated sulfuric acid hydrolyzes the glycosidic bonds in mucus to release monosaccharides. These monosaccharides are then dehydrated to form furfural (B47365) or hydroxymethylfurfural, which reacts with anthrone to produce a blue-green colored complex. The intensity of the color, measured spectrophotometrically at approximately 620 nm, is proportional to the total carbohydrate concentration.[6][7]

Procedure:

-

Sample Collection: In the Shay rat model, the stomach is ligated at the pylorus and cardia. After a set period, the gastric contents are collected. The stomach is then washed with a saline solution, and the adherent mucus is gently scraped.[4]

-

Hydrolysis: The collected mucus sample is treated with a strong acid, typically concentrated sulfuric acid, and heated to hydrolyze the polysaccharides into monosaccharides.[8]

-

Color Development: A freshly prepared anthrone reagent (anthrone dissolved in concentrated sulfuric acid) is added to the hydrolyzed sample. The mixture is then heated in a boiling water bath for a specific duration to allow for color development.[7]

-

Quantification: After cooling, the absorbance of the resulting blue-green solution is measured using a spectrophotometer at a wavelength of 620 nm. A standard curve is generated using known concentrations of a standard carbohydrate, such as glucose, to determine the amount of mucus in the sample.[6]

Workflow for Gastric Mucus Quantification using the Anthrone Test.

Measurement of Gastroduodenal Bicarbonate Secretion (pH-Stat Titration)

The pH-stat titration method is a widely used technique for the direct measurement of bicarbonate secretion from the gastric or duodenal mucosa.

Principle: The mucosal surface is perfused with a saline solution. Any secreted bicarbonate will increase the pH of the perfusate. A pH electrode continuously monitors the pH, and a pH-stat system automatically adds a titrant (typically a dilute acid like HCl) to maintain the pH at a constant, predetermined level. The amount of titrant added over time is equivalent to the amount of bicarbonate secreted.[9][10]

Procedure:

-

Animal/Human Preparation: In animal studies, a segment of the stomach or duodenum is isolated and cannulated for perfusion.[5][10] In human studies, a nasogastric tube is placed to allow for gastric perfusion.[5]

-

Perfusion: The mucosal segment is perfused with a pre-warmed, isotonic saline solution at a constant rate. The perfusate is collected at the outlet.

-

pH Monitoring and Titration: The pH of the collected perfusate is continuously monitored by a pH electrode connected to a pH-stat controller. The controller maintains the pH at a neutral setpoint (e.g., pH 7.0) by automatically infusing a standardized acid solution into the perfusate.

-

Calculation of Bicarbonate Secretion: The rate of bicarbonate secretion is calculated from the volume and concentration of the acid titrant used over a specific time period and is typically expressed as µmol/cm·hr or µmol/hr.

Logical Flow of the pH-Stat Titration Method.

Signaling Pathways

This compound, as a PGE2 analog, exerts its effects by binding to specific prostaglandin E (EP) receptors on the surface of gastric and duodenal epithelial cells. The differential expression and coupling of these receptors in various parts of the gastrointestinal tract account for the region-specific effects of this compound.

Gastric Bicarbonate Secretion

In the stomach, the stimulation of bicarbonate secretion by this compound is primarily mediated by the EP1 receptor subtype .[9][11]

-

Receptor Binding: this compound binds to the Gq-protein coupled EP1 receptor on gastric epithelial cells.

-

Signal Transduction: This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Second Messenger Action: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels act as a second messenger to stimulate the secretion of bicarbonate ions.[9]

EP1 Receptor-Mediated Signaling Pathway for Gastric Bicarbonate Secretion.

Duodenal Bicarbonate Secretion

In the duodenum, the signaling pathway for this compound-induced bicarbonate secretion is more complex, involving the EP3 receptor subtype .[9][11]

-

Receptor Binding: this compound binds to the Gi-protein coupled EP3 receptor on duodenal epithelial cells. While typically associated with inhibition of adenylyl cyclase, certain EP3 receptor isoforms can also couple to Gq, leading to an increase in intracellular calcium.

-

Dual Signaling Pathways:

-

cAMP Pathway: Some evidence suggests that certain EP3 receptor splice variants may couple to Gs, or that there is a complex interplay with other receptors, leading to a modest increase in cyclic AMP (cAMP).[9]

-

Calcium Pathway: Similar to the gastric pathway, EP3 receptor activation can lead to an increase in intracellular Ca²⁺.[9]

-

-

Synergistic Effect: It is proposed that both the cAMP and Ca²⁺ signaling pathways contribute to the robust stimulation of bicarbonate secretion in the duodenum.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound on amphibian gastroduodenal and human gastric bicarbonate secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulatory effect of this compound, an anti-ulcer prostaglandin, on gastric mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of HCO3- secretion by the prostaglandin E2 analog this compound: studies in human stomach and rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. iitg.ac.in [iitg.ac.in]

- 8. web.itu.edu.tr [web.itu.edu.tr]

- 9. Roles of prostaglandin E-receptor subtypes in gastric and duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of gastric bicarbonate secretion in the human stomach: different methods produce discordant results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E-type receptor subtypes and gastroduodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Enprostil's Anti-inflammatory Properties in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, has demonstrated significant anti-inflammatory and cytoprotective properties within the gastrointestinal (GI) tract. Primarily known for its efficacy in the treatment of peptic ulcers, its mechanisms of action extend to the modulation of inflammatory pathways, making it a subject of interest in gastrointestinal research. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its role in mitigating gastrointestinal inflammation.

Introduction

Gastrointestinal inflammation is a hallmark of various pathologies, including peptic ulcer disease, NSAID-induced gastropathy, and inflammatory bowel disease (IBD). Prostaglandins, particularly of the E series, are crucial lipid compounds that regulate a wide array of physiological functions in the GI tract, including inflammation, mucosal protection, and acid secretion.[1] this compound, as a synthetic analog of PGE2, mimics these protective actions.[1][2] Its primary therapeutic application has been in the prevention and treatment of peptic ulcers.[2] This guide focuses on the specific anti-inflammatory actions of this compound that contribute to its therapeutic effects in the gastrointestinal system.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily by binding to prostaglandin E2 receptors, with a notable interaction with the EP3 subtype.[3]

Key Mechanisms:

-

Gastric Mucosal Protection: this compound stimulates the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid and other irritants.[3]

-

Inhibition of Gastric Acid Secretion: By binding to EP3 receptors on parietal cells in the stomach lining, this compound inhibits adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased activation of the proton pump (H+/K+ ATPase). This results in a significant reduction in gastric acid secretion.[3]

-

Cytoprotective Effects: this compound enhances the resistance of gastric mucosal cells to injury from various noxious agents, including nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

-

Anti-inflammatory Effects: this compound exhibits direct anti-inflammatory properties by modulating key inflammatory signaling pathways.[1] Research suggests that this compound can suppress the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Signaling Pathways

The anti-inflammatory effects of this compound are intrinsically linked to its ability to modulate intracellular signaling cascades.

EP3 Receptor Signaling and Gastric Acid Inhibition

This compound's binding to the G-protein coupled EP3 receptor on gastric parietal cells initiates a signaling cascade that leads to the inhibition of gastric acid secretion.

Proposed Anti-inflammatory Signaling via NF-κB Inhibition

Studies suggest that this compound's anti-inflammatory effects, such as the suppression of IL-8, are mediated through the inhibition of the NF-κB pathway. The precise mechanism is thought to occur upstream of NF-κB activation, potentially interfering with signaling components following IL-1β or LPS receptor activation.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from key clinical and preclinical studies investigating the efficacy of this compound.

Table 1: Clinical Trial Data on NSAID-Induced Gastric Ulcer Healing

| Treatment Group | Dosage | Duration | Ulcer Healing Rate (6 weeks) | Ulcer Healing Rate (9 weeks) | Complete Mucosal Healing (9 weeks) |

| Placebo | - | 9 weeks | 14% | 19% | 10% |

| This compound | 35 µg twice daily | 9 weeks | 57% | 68% | 59% |

| This compound | 35 µg three times daily | 9 weeks | 68% | 74% | 59% |

| Data from a 9-week double-blind trial in patients with NSAID-induced gastric erosions or ulcers.[1] |

Table 2: In Vitro Inhibition of IL-8 Production in Human Colonic Epithelial Cells

| Cell Line | Inflammatory Stimulus | This compound Concentration | Outcome |

| HT-29 | Interleukin-1β (IL-1β) | 10⁻⁶ M | Suppression of IL-8 production |

| HT-29 | Lipopolysaccharide (LPS) | 10⁻⁶ M | Suppression of IL-8 production |

| HT-29 | Tumor Necrosis Factor-α (TNF-α) | 10⁻⁶ M | No suppression of IL-8 production |

| SW620 | IL-1β or LPS | 10⁻⁶ M | Suppression of IL-8 production |

| CaCo2 | IL-1β or LPS | 10⁻⁶ M | Suppression of IL-8 production |

| Data from in vitro studies on human colon cancer cell lines.[2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents

This model is used to induce acute colitis that mimics aspects of human ulcerative colitis.

Objective: To evaluate the therapeutic effect of this compound on DSS-induced colitis.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent strain)

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000

-

This compound

-

Vehicle for this compound (e.g., saline, carboxymethyl cellulose)

-

Standard laboratory animal diet and water

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days. Control animals receive regular drinking water.

-

Treatment:

-

Divide DSS-treated animals into treatment and vehicle control groups.

-

Administer this compound (e.g., intracolonically) at a predetermined dose once or twice daily, starting from the first day of DSS administration.

-

The vehicle control group receives the vehicle solution following the same administration schedule.

-

-

Monitoring: Monitor animals daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Termination and Sample Collection: At the end of the treatment period, euthanize the animals. Collect the colon and measure its length.

-

Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for severity of inflammation, extent of injury, and crypt damage.

-

Biochemical Analysis: Homogenize a portion of the colon tissue for measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-1β, IL-8) by ELISA or qPCR.

In Vitro Inhibition of IL-8 Production in HT-29 Cells

This protocol details the investigation of this compound's effect on cytokine production in a human colonic epithelial cell line.

Objective: To determine the effect of this compound on IL-1β, LPS, or TNF-α-induced IL-8 production in HT-29 cells.

Materials:

-

HT-29 human colon adenocarcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound

-

Recombinant human IL-1β, LPS from E. coli, and recombinant human TNF-α

-

MTT assay kit for cytotoxicity

-

ELISA kit for human IL-8

-

Reagents and equipment for RNA extraction and quantitative PCR (optional)

Procedure:

-

Cell Culture: Culture HT-29 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cytotoxicity Assay (MTT):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentration of this compound (e.g., concentrations >10⁻⁵ M may be cytotoxic).[2]

-

-

IL-8 Production Assay:

-

Seed HT-29 cells in 24-well plates and grow to confluence.

-

Pre-treat the cells with a non-toxic concentration of this compound (e.g., 10⁻⁶ M) for a specified period (e.g., 1 hour).

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL), LPS (e.g., 1 µg/mL), or TNF-α (e.g., 10 ng/mL) for a set duration (e.g., 24 hours). Include appropriate controls (untreated, stimulus alone, this compound alone).

-

Collect the cell culture supernatants.

-

-

IL-8 Measurement (ELISA): Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.

-

Gene Expression Analysis (optional, qPCR):

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative PCR using primers specific for IL-8 and a housekeeping gene to determine relative gene expression levels.

-

Clinical Trial for NSAID-Induced Gastropathy

This outlines a typical double-blind, placebo-controlled clinical trial to assess this compound's efficacy in healing NSAID-induced gastric lesions.

Objective: To determine the efficacy and safety of this compound in healing gastric ulcers and erosions in patients on continuous NSAID therapy.

Patient Population:

-

Inclusion criteria: Patients with chronic inflammatory arthritis or osteoarthritis requiring continuous NSAID therapy, with endoscopically confirmed gastric erosions (≥4) or a gastric ulcer (≥3 mm in diameter).

-

Exclusion criteria: History of gastric surgery, active bleeding, or other significant gastrointestinal diseases.

Study Design:

-

A 9-week, multicenter, randomized, double-blind, placebo-controlled trial.

-

Patients are randomized to one of three groups: Placebo, this compound 35 µg twice daily, or this compound 35 µg three times daily.

Procedure:

-

Screening and Baseline:

-

Perform a baseline endoscopy to confirm the presence of qualifying gastric lesions. A second endoscopy within 2 weeks may be done to ensure lesion stability.

-

-

Treatment Phase (9 weeks):

-

Administer the assigned treatment (this compound or placebo) for 9 weeks.

-

Patients continue their prescribed NSAID therapy.

-

Use of antacids is typically disallowed or strictly controlled.

-

-

Follow-up Endoscopies: Perform endoscopies at week 6 and week 9 to assess ulcer and erosion healing.

-

Efficacy Endpoints:

-

Primary endpoint: The proportion of patients with complete ulcer healing at week 9.

-

Secondary endpoints: Ulcer healing rates at week 6, complete mucosal healing (healing of all erosions and ulcers), and the development of new lesions.

-

-

Safety Assessment: Monitor adverse events, with a focus on gastrointestinal side effects such as diarrhea and abdominal pain.

Conclusion

This compound demonstrates significant anti-inflammatory and cytoprotective effects in the gastrointestinal tract, which complement its well-established role in inhibiting gastric acid secretion. Its ability to suppress pro-inflammatory cytokine production, likely through the inhibition of the NF-κB pathway, underscores its therapeutic potential beyond simple acid suppression. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in healing and protecting the gastrointestinal mucosa from inflammatory damage. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced anti-inflammatory mechanisms of this compound and other prostaglandin analogs in the context of gastrointestinal diseases. Further research is warranted to fully elucidate the molecular signaling pathways involved and to explore the full therapeutic scope of this compound in a broader range of inflammatory gastrointestinal conditions.

References

Enprostil's Inhibitory Effect on Gastrin Release: A Technical Guide

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analog, demonstrates a significant inhibitory effect on gastrin release. This technical guide provides an in-depth analysis of the quantitative data from key studies, details the experimental methodologies employed, and illustrates the underlying signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials investigating the effect of this compound on basal and stimulated gastrin release.

Table 1: Effect of Single Oral Doses of this compound on Post-Prandial Gastrin Release in Healthy Volunteers

| This compound Dose (µg) | Median Decrease in Post-Prandial Plasma Gastrin Concentration (%) |

| 8.75 | 29 |

| 17.5 | - |

| 35 | - |

| 70 | 44 |

Data from a double-blind, placebo-controlled study in nine healthy male volunteers. Gastrin release was stimulated by a standard breakfast.[1]

Table 2: Effect of this compound on Gastrin Release in Patients with Hypergastrinemia Secondary to Achlorhydria

| Condition | Effect of this compound |

| Basal Gastrin Level | Lowered |

| Post-Prandial Gastrin Rise | Reduced or Abolished (Dose-related) |

Findings from a study involving patients with pernicious anemia.[2]

Table 3: Effect of Intragastric and Intraduodenal this compound on Meal-Stimulated Integrated Gastrin Response in Duodenal Ulcer Patients

| This compound Dose (µg) | Route of Administration | Reduction in Integrated Gastrin Response (%) |

| 35 | Intragastric | 73 |

| 35 | Intraduodenal | 72 |

| 70 | Intragastric | 90 |

| 70 | Intraduodenal | 125 |

Data from a study in six patients with inactive duodenal ulcer disease.[3]

Table 4: Effect of this compound on Serum Gastrin in Patients on Long-Term Omeprazole (B731) Treatment

| Parameter | Pre-treatment | Day 1 of this compound | Final Day of this compound | Day After Cessation |

| Basal Serum Gastrin (pmol/L) | 65 +/- 15 | 51 +/- 13 | 41 +/- 9 | 57 +/- 11 |

| Postprandial Integrated Serum Gastrin (pmol.h/L) | 6173 +/- 849 | 4516 +/- 906 | 3532 +/- 706 | 5766 +/- 864 |

Results from a study in eight patients with reflux esophagitis on long-term omeprazole therapy receiving 35 µg of this compound three times a day for five days.[4]

Experimental Protocols

Study 1: Dose-Response Effect on Post-Prandial Gastrin Release in Healthy Volunteers[1]

-

Study Design: A double-blind, placebo-controlled, randomized crossover study.

-

Subjects: Nine healthy male volunteers.

-

Intervention: Single oral doses of this compound (8.75, 17.5, 35, and 70 µg) or placebo were administered before a standard breakfast. In a separate part of the study, the same subjects received two doses of 25 mg indomethacin.

-

Stimulus: A standard breakfast was used to stimulate post-prandial gastrin release.

-

Measurements: Plasma gastrin concentrations were measured at regular intervals after the meal.

-

Data Analysis: The median post-prandial plasma gastrin concentration was calculated and the percentage decrease from placebo was determined for each this compound dose.

Study 2: Effect on Gastric Secretion and Gastrin Release in Healthy Volunteers and Patients with Pernicious Anemia[2]

-

Study Design: A clinical trial comparing the effects of this compound in healthy individuals and patients with achlorhydria.

-

Subjects: Healthy human volunteers and patients with pernicious anemia and hypergastrinemia.

-

Intervention: A single oral dose of 35 µg of this compound.

-

Stimulus: Gastric acid secretion was stimulated by pentagastrin, a sham meal, and histamine (B1213489) in healthy volunteers. In patients with pernicious anemia, basal and post-prandial gastrin levels were assessed.

-

Measurements: Gastric acid output (volume and acidity) and plasma gastrin levels were measured.

-

Data Analysis: The mean percentage inhibition of gastric acid output was calculated. The effect on basal and post-prandial gastrin levels in patients was described qualitatively.

Study 3: Effect on Meal-Stimulated Gastric Acid Secretion and Gastrin Release in Duodenal Ulcer Patients[3]

-

Study Design: A randomized study in patients with inactive duodenal ulcer disease.

-

Subjects: Six patients with inactive duodenal ulcer disease.

-

Intervention: this compound (35 µg and 70 µg) was administered either intragastrically or intraduodenally. A placebo and ranitidine (B14927) were used as controls.

-

Stimulus: A meal was instilled into the stomach to stimulate gastric acid secretion and gastrin release. This was repeated after four hours.

-

Measurements: Gastric acid secretion and gastrin release were measured over eight hours.

-

Data Analysis: The integrated gastrin response was calculated, and the percentage reduction compared to placebo was determined.

Study 4: Effect on Serum Gastrin in Patients on Long-Term Omeprazole Treatment[4]

-

Study Design: An open-label study in patients with reflux esophagitis on chronic omeprazole therapy.

-

Subjects: Eight patients with reflux esophagitis treated with 40 mg omeprazole once daily for at least 3 months.

-

Intervention: 35 µg of this compound was administered three times a day for a five-day course.

-

Measurements: Basal and postprandial serum gastrin concentrations were measured the day before, on the first and final day of this compound treatment, and the day after cessation of treatment.

-

Data Analysis: Mean and standard deviation for basal and integrated postprandial serum gastrin were calculated and compared across the different time points.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on gastrin release is mediated through its action as a prostaglandin E2 (PGE2) analog.[5] PGE2 is known to interact with specific EP receptors. The primary mechanism is believed to involve the EP3 receptor subtype, which is coupled to an inhibitory G-protein (Gi).

Proposed Signaling Pathway for this compound's Inhibition of Gastrin Release

Caption: Proposed signaling pathway for this compound-mediated inhibition of gastrin release.

Generalized Experimental Workflow for Clinical Trials

Caption: Generalized experimental workflow for studying this compound's effect on gastrin release.

References

- 1. This compound inhibits post-prandial gastrin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a single oral dose of this compound on gastric secretion and gastrin release. Studies in healthy volunteers and patients with pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on serum gastrin and pepsinogen A and C levels in patients on long-term treatment with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]